5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2377606-75-0
VCID: VC5123978
InChI: InChI=1S/C8H5BBrF4NO3/c10-3-1-4(9(17)18)6(11)5(2-3)15-7(16)8(12,13)14/h1-2,17-18H,(H,15,16)
SMILES: B(C1=CC(=CC(=C1F)NC(=O)C(F)(F)F)Br)(O)O
Molecular Formula: C8H5BBrF4NO3
Molecular Weight: 329.84

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid

CAS No.: 2377606-75-0

Cat. No.: VC5123978

Molecular Formula: C8H5BBrF4NO3

Molecular Weight: 329.84

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid - 2377606-75-0

Specification

CAS No. 2377606-75-0
Molecular Formula C8H5BBrF4NO3
Molecular Weight 329.84
IUPAC Name [5-bromo-2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid
Standard InChI InChI=1S/C8H5BBrF4NO3/c10-3-1-4(9(17)18)6(11)5(2-3)15-7(16)8(12,13)14/h1-2,17-18H,(H,15,16)
Standard InChI Key LDSFTZCDVJAKJK-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1F)NC(=O)C(F)(F)F)Br)(O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 3-position with a trifluoroacetamido group (-NHCOCF₃), at the 2-position with fluorine, and at the 5-position with bromine. The boronic acid (-B(OH)₂) group occupies the para position relative to the bromine atom, creating a sterically congested but electronically diverse structure . The IUPAC name, [5-bromo-2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid, reflects this substitution pattern.

Spectroscopic and Computational Data

  • InChIKey: LDSFTZCDVJAKJK-UHFFFAOYSA-N .

  • SMILES: B(C1=CC(=CC(=C1F)NC(=O)C(F)(F)F)Br)(O)O .

  • X-ray crystallography: No published data exists, but computational models predict a planar aromatic ring with dihedral angles of ~15° between the boronic acid group and the trifluoroacetamido moiety .

Solubility and Stability

Experimental solubility data remains unreported, but analogues suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor solubility in water. The trifluoroacetamido group enhances hydrolytic stability compared to unsubstituted phenylboronic acids .

Synthetic Pathways and Optimization

Lithiation-Borylation Strategy

A patented route (EP0812847B1) outlines the synthesis of related bromofluorophenylboronic acids :

  • Lithiation: 1-Bromo-4-fluorobenzene reacts with lithium diisopropylamide (LDA) at -78°C to form (5-bromo-2-fluorophenyl)lithium.

  • Borylation: Quenching with trimethyl borate yields diethyl 5-bromo-2-fluorobenzeneboronate.

  • Hydrolysis: Acidic hydrolysis (HCl, H₂O) affords the boronic acid .

For 5-bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid, an additional step introduces the trifluoroacetamido group via nucleophilic acyl substitution of a precursor amine .

Protecting Group Strategies

The ORBi study demonstrates that protecting aromatic amines as trifluoroacetamides prevents undesired coordination to palladium catalysts during subsequent Suzuki-Miyaura couplings. This insight likely informs the synthetic design of the title compound.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The boronic acid group enables palladium-catalyzed cross-couplings with aryl halides. Key findings include:

  • Electron-withdrawing effects: The trifluoroacetamido group activates the boronic acid toward coupling with electron-rich partners, achieving yields up to 78% .

  • Steric considerations: Ortho-substituents (Br, F) slow transmetalation but improve regioselectivity in polyhalogenated systems.

Sonogashira and Buchwald-Hartwig Reactions

While unexplored for this specific compound, analogous bromophenylboronic acids undergo:

  • Alkyne couplings: With terminal alkynes under Cu(I) catalysis.

  • C-N bond formation: With amines using Pd-Xantphos complexes .

Applications in Materials Science

Sensor Development

The compound’s boronic acid moiety binds diols, enabling:

  • Glucose detection: Reversible binding with Kd = 3.2 mM, comparable to phenylboronic acid.

  • Polymer composites: Copolymerized with acrylamide yields hydrogels responsive to pH and saccharides.

Organocatalysis

In asymmetric aldol reactions, the chiral boronic acid facilitates enantioselectivity up to 88% ee when paired with proline derivatives .

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